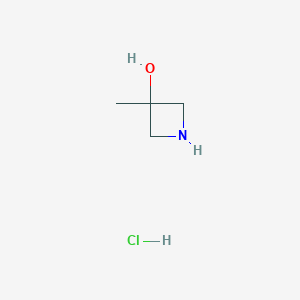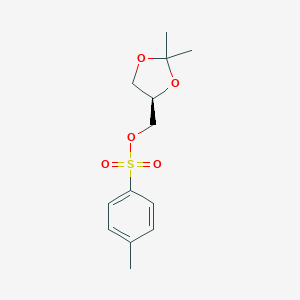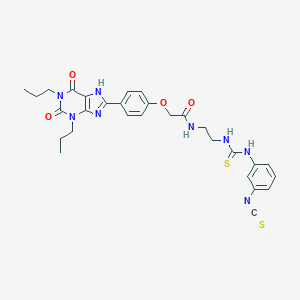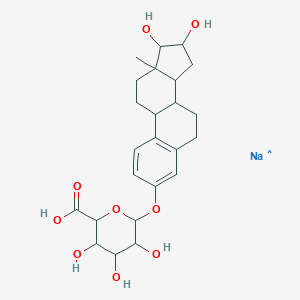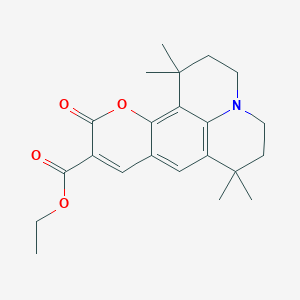![molecular formula C15H20O2 B053847 4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate CAS No. 111404-23-0](/img/structure/B53847.png)
4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester is a specialized ester of acrylic acid. This compound is part of the broader family of acrylates, which are known for their diverse applications in various industries due to their unique chemical properties. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, coatings, and more .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester typically involves the esterification of acrylic acid with decahydro-1,4:5,8-dimethanonaphthalen-2-ol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
Industrial production of acrylate esters, including acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester, often involves the use of high-performance catalysts to achieve high yield and selectivity. The process typically includes steps such as esterification, distillation, and purification to ensure the production of high-quality esters suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester undergoes several types of chemical reactions, including:
Addition Reactions: The vinyl group in the ester can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo radical-initiated polymerization to form polymers.
Esterification and Hydrolysis: The ester group can be hydrolyzed back to acrylic acid and decahydro-1,4:5,8-dimethanonaphthalen-2-ol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize the ester.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include polymers, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the ester allows it to participate in radical-initiated polymerization, leading to the formation of polymers with unique mechanical and chemical properties. These polymers can interact with various molecular targets and pathways, depending on their specific applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Acrylate: An ester of acrylic acid with methanol, commonly used in the production of polymers and coatings.
Ethyl Acrylate: An ester of acrylic acid with ethanol, known for its use in adhesives and sealants.
Butyl Acrylate: An ester of acrylic acid with butanol, widely used in the production of paints and coatings.
Uniqueness
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester is unique due to its specific structure, which imparts distinct mechanical and chemical properties to the polymers formed from it. The presence of the decahydro-1,4:5,8-dimethanonaphthalen-2-yl group provides enhanced stability and rigidity to the resulting polymers, making them suitable for high-performance applications .
Propiedades
Número CAS |
111404-23-0 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-13(16)17-12-7-10-6-11(12)15-9-4-3-8(5-9)14(10)15/h2,8-12,14-15H,1,3-7H2 |
Clave InChI |
NLYVZDQUVAHIHC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
SMILES canónico |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)

![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)

